4-chloro-1-methyl-N-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-Chloro-1-methyl-N~5~-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-N~5~-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Amidation: The carboxamide group can be formed by reacting the corresponding carboxylic acid with an amine or ammonia in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, thiols, alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-N~5~-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-5-carboxamide: A simpler analog without the chlorine and methyl groups.
4-chloro-1H-pyrazole-5-carboxamide: Lacks the methyl and pyrazol-3-ylmethyl groups.
1-methyl-1H-pyrazole-5-carboxamide: Lacks the chlorine and pyrazol-3-ylmethyl groups.
Uniqueness
4-Chloro-1-methyl-N~5~-(1H-pyrazol-3-ylmethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the chlorine and methyl groups, as well as the pyrazol-3-ylmethyl substituent. These structural features may contribute to its specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H10ClN5O |
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Molecular Weight |
239.66 g/mol |
IUPAC Name |
4-chloro-2-methyl-N-(1H-pyrazol-5-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H10ClN5O/c1-15-8(7(10)5-13-15)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14) |
InChI Key |
DDKLDNLDIGUWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=NN2 |
Origin of Product |
United States |
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